N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
The compound N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide features a complex azatricyclic core fused with a substituted ethanediamide moiety. The azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene system is a rigid, polycyclic scaffold that likely imparts structural stability and modulates electronic properties through conjugated π-systems . The 3-(dimethylamino)propyl substituent introduces a tertiary amine, which may enhance solubility and influence pharmacokinetic behavior by promoting protonation under physiological conditions .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21(2)7-4-6-19-17(24)18(25)20-14-9-12-5-3-8-22-15(23)11-13(10-14)16(12)22/h9-10H,3-8,11H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDMKDQZLNJKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a tricyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The tricyclic core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The azatricyclic core is a recurring motif in bioactive compounds, but variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Molecular Comparison
*Note: The molecular formula and weight of the target compound are inferred from structural analysis due to lack of direct data.
Key Observations:
Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility compared to NDTDI (), which contains hydrophobic diethyl groups. This aligns with QSAR principles where polar substituents enhance solubility . The hydrochloride derivative () may exhibit higher solubility than the neutral target compound due to ionic character .
However, the furan-containing compound () has extended conjugation, which may enhance π-π stacking in hydrophobic binding pockets .
The target compound’s dimethylamino group could mimic cationic antimicrobial peptides, suggesting possible antibacterial applications .
Metabolic Stability :
- Compounds with heterocyclic substituents (e.g., furan in ) may resist oxidative metabolism better than aliphatic chains, as seen in cytochrome P450 substrate studies .
Limitations and Contradictions:
- Evidence gaps exist regarding the target compound’s synthesis, exact molecular weight, and experimental bioactivity. Comparisons rely heavily on QSAR principles () and structural analogs.
- The hydrochloride derivative () and furan-containing compound () have higher molecular weights, which may reduce blood-brain barrier permeability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
